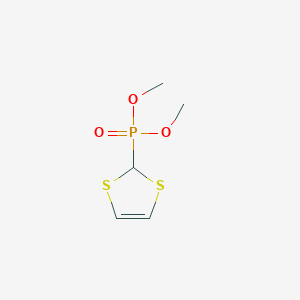

Dimethyl 2-(1,3-Dithiole)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphoryl-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRMTDYBPMYORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1SC=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448434 | |

| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133113-76-5 | |

| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2-(1,3-Dithiole)phosphonate: Synthesis, Mechanism, and Application

Abstract

Dimethyl 2-(1,3-dithiole)phosphonate is a versatile organophosphorus reagent pivotal to modern organic synthesis. Characterized by a unique dithiole ring integrated with a phosphonate ester, this compound serves as a highly effective precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes. Its structural features—a nucleophilic carbanion stabilized by both the phosphonate group and the sulfur atoms of the dithiole ring—confer distinct reactivity and make it an indispensable tool for constructing carbon-carbon double bonds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, an in-depth analysis of its mechanistic role in the HWE olefination, and a practical guide to its application in the synthesis of complex molecules, including precursors for advanced materials like tetrathiafulvalene (TTF). This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and actionable experimental insights.

Introduction and Chemical Identity

This compound, also known as 2-(dimethoxyphosphoryl)-1,3-dithiole, is a specialized reagent primarily utilized in olefination reactions.[1] The molecule's architecture is a synergistic combination of a 1,3-dithiole heterocycle and a dimethyl phosphonate group attached at the C2 position. This arrangement is critical to its function; the phosphorus-based group facilitates the formation of a stabilized carbanion, which is the key reactive intermediate in the Horner-Wadsworth-Emmons reaction.[2]

The presence of the 1,3-dithiole ring not only influences the electronic environment of the adjacent carbanion but also introduces a functional handle that is valuable in the synthesis of sulfur-containing heterocycles and materials.[3] Notably, this dithiole moiety is a fundamental building block for tetrathiafulvalene (TTF) and its derivatives, which are renowned for their applications in materials science as organic conductors.[3] Consequently, this compound is a key intermediate for accessing these advanced materials. Its utility also extends to agrochemical and pharmaceutical synthesis, where the creation of specific alkene geometries is a common strategic goal.[1]

Physicochemical and Spectroscopic Properties

The compound is typically a light yellow to brown clear liquid with a molecular weight of 212.22 g/mol .[1] Its properties are defined by the interplay between the polar phosphonate group and the sulfur-rich dithiole ring. A summary of its key physical and spectroscopic data is provided below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 133113-76-5 | [1] |

| Molecular Formula | C₅H₉O₃PS₂ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Density | 1.42 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.56 | [1] |

| Storage Conditions | ≤ -4 °C | [1] |

| ¹H NMR (CDCl₃, est.) | δ ~6.3 (s, 2H, =CH), ~5.0 (d, 1H, P-CH), ~3.8 (d, 6H, OCH₃) ppm | [4][5] |

| ¹³C NMR (CDCl₃, est.) | δ ~120 (s, =CH), ~60 (d, ¹JPC ≈ 150-170 Hz, P-C), ~53 (d, ²JPC ≈ 6-7 Hz, OCH₃) ppm | [4][6] |

| ³¹P NMR (CDCl₃, est.) | δ ~18-25 ppm | [5] |

Note: Estimated NMR values are based on data from structurally similar phosphonate compounds and general principles of NMR spectroscopy. Precise shifts can vary based on solvent and experimental conditions.

Synthesis of this compound

The most common and efficient method for synthesizing phosphonates is the Michaelis-Arbuzov reaction .[7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a dialkyl alkylphosphonate and an alkyl halide byproduct.[8]

For the synthesis of this compound, the reaction proceeds by treating a 2-halo-1,3-dithiole derivative (e.g., 2-chloro-1,3-dithiole) with trimethyl phosphite. The lone pair on the phosphorus atom of the phosphite attacks the electrophilic C2 carbon of the dithiole, displacing the halide. The resulting phosphonium salt intermediate then undergoes dealkylation, where the displaced halide anion attacks one of the methyl groups of the phosphite, yielding the final phosphonate product and methyl halide.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes a general procedure based on established Michaelis-Arbuzov reaction conditions.[8][9]

Materials:

-

2-Chloro-1,3-dithiole (or other suitable 2-halo-1,3-dithiole)

-

Trimethyl phosphite (P(OCH₃)₃)

-

Anhydrous toluene or other high-boiling inert solvent

-

Argon or Nitrogen gas supply

-

Heating mantle and reflux condenser

-

Distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with an inert gas inlet, and a dropping funnel. Maintain the system under a positive pressure of argon or nitrogen.

-

Charging Reagents: Charge the flask with 2-chloro-1,3-dithiole (1.0 equivalent). Add anhydrous toluene to create a stirrable solution.

-

Reaction Initiation: Add trimethyl phosphite (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Thermal Rearrangement: After the addition is complete, slowly heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent and reactants).[7] The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the phosphite starting material (~140 ppm) and the appearance of the phosphonate product (~20 ppm).

-

Workup and Purification: a. Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. b. The volatile byproduct, methyl chloride, will have largely escaped during the reaction. Remove the solvent and any remaining excess trimethyl phosphite under reduced pressure. c. The crude product is a liquid. Purification is typically achieved by vacuum distillation to yield the pure this compound.

Self-Validation: The identity and purity of the product should be confirmed using spectroscopic methods. ¹H, ¹³C, and ³¹P NMR spectroscopy are essential. The ³¹P NMR spectrum should show a single peak in the characteristic phosphonate region, confirming the successful formation of the P-C bond.

Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) olefination. This reaction provides a significant advantage over the traditional Wittig reaction, as the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification.[6] The reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][10]

The mechanism proceeds through several key steps:

-

Deprotonation: A strong base (e.g., NaH, KHMDS, n-BuLi) abstracts the acidic proton from the carbon atom situated between the phosphorus and the dithiole ring. This forms a resonance-stabilized phosphonate carbanion (anion). The negative charge is delocalized onto the phosphonate oxygen and influenced by the sulfur atoms of the dithiole ring.

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral betaine-like intermediate.

-

Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often reversible.

-

Elimination: The oxaphosphetane collapses in a stereoselective syn-elimination step. The P-C and C-O bonds break, forming the C=C double bond of the alkene product and a stable dimethyl phosphate salt byproduct. The preference for the (E)-alkene arises from the thermodynamic favorability of the transition state where the bulky groups (the R-group from the carbonyl and the dithiole ring) are positioned anti to each other in the intermediate stages leading to elimination.[11][12]

Applications in Synthesis

The HWE reaction using this compound is a powerful method for installing a dithiole-substituted alkene moiety. This is particularly valuable in the synthesis of precursors for tetrathiafulvalene (TTF) and related electroactive materials.[3]

Application Example: Synthesis of a TTF Precursor

A key strategy in synthesizing unsymmetrical TTF derivatives involves the olefination of quinone-type structures. The reaction of this compound with a suitable quinone provides a direct route to a molecule containing both the dithiole unit and a reactive enone system, primed for further elaboration into the full TTF core.[3]

Table 2: Example HWE Reaction with Quantitative Data

| Reactant 1 (Phosphonate) | Reactant 2 (Aldehyde) | Base / Conditions | Product | Yield | E/Z Ratio | Reference |

| This compound | Benzaldehyde | NaH, THF, 0 °C to rt | 2-(2-Phenylvinyl)-1,3-dithiole | ~85% | >95:5 | [2][12] |

| This compound | Quinoxalinquinone | DBU, CH₂Cl₂, rt | Ruthenium Complex Precursor | 76% | N/A | [3] |

(Note: The yield and selectivity for the benzaldehyde reaction are typical estimates for stabilized phosphonates under standard HWE conditions, as specific literature data for this exact combination can vary.)

Experimental Protocol: General HWE Olefination

This protocol describes a general procedure for the reaction of this compound with an aldehyde.[11]

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate and brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Anion Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by the cessation of hydrogen gas evolution.

-

Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting aldehyde (typically 2-12 hours).

-

Quenching and Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure alkene product.

Self-Validation: The success of the reaction is validated by the spectroscopic characterization of the product. ¹H NMR should confirm the formation of the vinyl protons and the disappearance of the aldehydic proton. The coupling constant (J-value) of the vinyl protons (typically ~15-18 Hz) will confirm the (E)-stereochemistry of the double bond.

Conclusion

This compound is a potent and reliable synthetic tool. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its clean, high-yielding performance in the Horner-Wadsworth-Emmons olefination make it a preferred reagent for the stereoselective synthesis of (E)-alkenes bearing the versatile 1,3-dithiole moiety. The insights and protocols provided in this guide are designed to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental organic synthesis to the development of advanced functional materials.

References

- Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/265584]

- NMR Spectra of New Compounds. Supporting Information. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf]

- NROChemistry. Horner-Wadsworth-Emmons Reaction. [URL: https://www.nrochemistry.com/reaction/horner-wadsworth-emmons-reaction/]

- Wikipedia. Horner–Wadsworth–Emmons reaction. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]

- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. [URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm]

- Wikipedia. Michaelis–Arbuzov reaction. [URL: https://en.wikipedia.org/wiki/Michaelis%E2%80%93Arbuzov_reaction]

- Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [URL: https://www.chem-station.com/en/reactions-en/2014/03/horner-wadsworth-emmons-hwe-reaction.html]

- Almeida, P., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8). [URL: https://www.researchgate.net/publication/276274438_Recent_Progress_in_the_Horner-Wadsworth-Emmons_Reaction]

- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [URL: https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/25/19/4496]

- Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222329/]

- Richardson, R. M., & Wiemer, D. F. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0038]

- Organic Chemistry Portal. Arbuzov Reaction. [URL: https://www.organic-chemistry.org/namedreactions/arbuzov-reaction.shtm]

- Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150821/]

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3160]

- A Study of the Bisphosphonic Derivatives from the Pudovik Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6045]

- Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeol.com [jeol.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(1,3-dithiol-2-yl)phosphonate, also known by its synonym 2-(1,3-Dithiole)phosphonic Acid Dimethyl Ester, is a versatile organophosphorus compound with significant applications in organic synthesis and materials science.[1][2] Its unique structure, featuring a dithiole ring directly attached to a phosphonate group, makes it a valuable reagent, particularly in the construction of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on its role as a Horner-Wadsworth-Emmons reagent and as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are crucial components in the development of molecular conductors.[3]

Molecular Structure and Properties

The structural formula of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is C₅H₉O₃PS₂.[1][2] The molecule consists of a five-membered 1,3-dithiole ring, characterized by two sulfur atoms and a carbon-carbon double bond, which is connected at the 2-position to a dimethyl phosphonate group. This arrangement of atoms confers specific chemical reactivity and physical properties to the compound.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 133113-76-5 | [1] |

| Molecular Formula | C₅H₉O₃PS₂ | [1][2] |

| Molecular Weight | 212.22 g/mol | [1][2] |

| Appearance | Light yellow to brown clear liquid | [1][2] |

| Purity | ≥ 97% (GC) | [1][2] |

| Synonyms | 2-(1,3-Dithiole)phosphonic Acid Dimethyl Ester | [2] |

Note: Further properties such as density and refractive index are available from suppliers but may vary slightly between batches.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy protons of the phosphonate group, the vinyl protons of the dithiole ring, and the proton at the 2-position of the dithiole ring.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the methoxy carbons, the vinyl carbons, and the carbon atom bonded to the phosphorus. The C-P coupling would be observable.

-

³¹P NMR: A characteristic signal in the phosphorus NMR spectrum would confirm the presence of the phosphonate group. For dialkoxy phosphoryl chitooligosaccharides, the ³¹P NMR peaks appear in the range of 0 to 10 ppm.[4]

-

IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands for C=C stretching of the dithiole ring, P=O stretching of the phosphonate, and C-O-P linkages.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the dithiole and phosphonate moieties.

Synthesis of Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate

The synthesis of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate typically involves the reaction of a 1,3-dithiole-2-thione precursor with a trialkyl phosphite, such as trimethyl phosphite. This reaction is a variation of the Michaelis-Arbuzov reaction.

General Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the thione sulfur of the 1,3-dithiole-2-thione. This is followed by a rearrangement that results in the formation of the more thermodynamically stable P=O bond and the desired phosphonate product.

Caption: General reaction scheme for the synthesis of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of related dithiole phosphonates, which can be adapted for the target molecule.

Materials:

-

1,3-Dithiole-2-thione

-

Trimethyl phosphite

-

Inert solvent (e.g., toluene or xylene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of 1,3-dithiole-2-thione in a dry, inert solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosphite: Trimethyl phosphite is added to the solution. The reaction is typically performed with an excess of the phosphite, which can also serve as the solvent in some cases.

-

Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the excess trimethyl phosphite and solvent are removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Dimethyl 2-(1,3-dithiol-2-yl)phosphonate as a liquid.[1][2]

Applications in Organic Synthesis and Materials Science

Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is a valuable reagent with several important applications.

Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes.[5][6][7] In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a phosphate salt to yield an alkene. The HWE reaction generally favors the formation of the (E)-alkene.[5][8]

Caption: The Horner-Wadsworth-Emmons reaction workflow using Dimethyl 2-(1,3-dithiol-2-yl)phosphonate.

Synthesis of Tetrathiafulvalene (TTF) Precursors

A significant application of Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[3] TTFs are electron-donating molecules that are key components of organic conductors and superconductors. The HWE reaction using this phosphonate allows for the coupling of two dithiole units to form the central double bond of the TTF core.

This methodology is particularly useful for creating both symmetrical and unsymmetrical TTF derivatives by reacting the phosphonate with different dithiole-based carbonyl compounds.

Other Applications

The unique reactivity of this compound also lends itself to other areas:

-

Agrochemicals: It serves as a building block in the development of novel pesticides and herbicides.[1]

-

Materials Science: It is utilized in the formulation of advanced polymers and coatings.[1]

-

Pharmaceutical Development: The dithiole phosphonate moiety can be incorporated into molecules with potential therapeutic applications.[1]

Conclusion

Dimethyl 2-(1,3-dithiol-2-yl)phosphonate is a key synthetic intermediate with a well-established role in the Horner-Wadsworth-Emmons reaction. Its utility in the construction of tetrathiafulvalene frameworks underscores its importance in the field of materials science. The synthetic accessibility and versatile reactivity of this compound ensure its continued use in both academic research and industrial applications. Further exploration of its reactivity may lead to the discovery of new synthetic methodologies and novel functional materials.

References

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available from: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Conicet. Available from: [Link]

-

Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis. Available from: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

-

Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis And Characterization Of Dialkoxy Phosphoryl Chitooligosaccharide/Chitosan. Global Thesis. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. globethesis.com [globethesis.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dithiole)phosphonate Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-dithiole)phosphonate derivatives, critical reagents in contemporary organic synthesis. These compounds are particularly valued as precursors for the construction of tetrathiafulvalene (TTF) analogs and other sulfur-rich heterocyclic systems integral to materials science and medicinal chemistry. This document elucidates the primary synthetic pathways, focusing on the conversion of readily available 1,3-dithiole-2-thiones into key phosphonate intermediates. The causality behind experimental choices, detailed step-by-step protocols, and the subsequent application of these phosphonates in the Horner-Wadsworth-Emmons reaction are discussed in detail.

Introduction: The Strategic Importance of 2-(1,3-Dithiole)phosphonates

2-(1,3-Dithiole)phosphonate derivatives are a class of organophosphorus compounds that have garnered significant attention as versatile synthetic building blocks. Their primary utility lies in their role as Horner-Wadsworth-Emmons (HWE) reagents for the stereoselective synthesis of dithiafulvenes, which are pivotal intermediates in the synthesis of tetrathiafulvalene (TTF) and its derivatives[1][2]. TTF-based molecules are renowned for their electron-donating properties, forming the cornerstone of research into organic conductors, superconductors, and molecular electronics[1].

The HWE reaction offers a significant advantage over the classical Wittig reaction due to the higher nucleophilicity of phosphonate-stabilized carbanions and the facile removal of the water-soluble dialkylphosphate byproduct, simplifying product purification[3]. The 1,3-dithiole moiety, when incorporated into larger systems via the HWE reaction, imparts unique redox properties, making the synthesis of their phosphonate precursors a topic of considerable interest.

Core Synthetic Strategy: From Thiones to Phosphonates

The most prevalent and logical synthetic route to 2-(1,3-dithiole)phosphonates commences with commercially available or readily synthesized 1,3-dithiole-2-thiones. The overall strategy involves a three-stage process:

-

Activation of the Thione: Conversion of the 1,3-dithiole-2-thione into a more reactive intermediate.

-

Formation of a 1,3-Dithiolium Salt: Generation of an electrophilic dithiolium cation.

-

Phosphonylation: Nucleophilic attack of a trialkyl phosphite on the dithiolium salt to form the target phosphonate ester.

The following sections will delve into the mechanistic details and experimental protocols for each stage.

Diagram: Overall Synthetic Workflow

Caption: General workflow for the synthesis of 2-(1,3-dithiole)phosphonates.

Stage 1 & 2: Synthesis of the 1,3-Dithiolium Salt Precursor

The conversion of a stable 1,3-dithiole-2-thione into an electrophilic species suitable for phosphonylation is the critical first phase of the synthesis. A highly effective method involves the formation of a 2-(methylthio)-1,3-dithiole, which can then be converted to a 1,3-dithiolium salt.

Causality and Mechanistic Insight

Direct phosphonylation of the thione is not feasible. The C2 carbon of the thione is not sufficiently electrophilic to react with a trialkyl phosphite. Therefore, a two-step activation sequence is employed.

-

Methylation: The thione is first methylated on the exocyclic sulfur atom using a potent methylating agent. This transforms the thiocarbonyl group into a methylthio-substituted dithiolium salt. Common methylating agents like dimethyl sulfate or methyl triflate are highly toxic. A milder and safer alternative involves the use of trimethyl orthoformate (TMO) with an acid catalyst like HBF₄·Et₂O[2].

-

Reduction: The resulting 2-(methylthio)-1,3-dithiolium salt is then reduced, typically with a mild reducing agent like sodium borohydride (NaBH₄), to yield the neutral 2-(methylthio)-1,3-dithiole intermediate[2].

-

Hydride Abstraction: The 2-(methylthio)-1,3-dithiole can be converted to the highly reactive 1,3-dithiolylium salt via reaction with a trityl salt, such as trityl tetrafluoroborate. This reaction proceeds via abstraction of the hydride from the C2 position, regenerating a stable aromatic-like dithiolium cation[3].

Experimental Protocol: Synthesis of 2-(Methylthio)-4,5-dimethyl-1,3-dithiole

This protocol is adapted from the work of Olsen et al. and serves as a representative example[2].

Step A: Methylation

-

Dissolve 1,3-dithiole-2-thione (e.g., 4,5-dimethyl-1,3-dithiole-2-thione, 1.0 mmol) in anhydrous chloroform (10 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Add trimethyl orthoformate (TMO) (3.0 mmol) and HBF₄·Et₂O (1.1 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C for 2 hours.

-

Cool the mixture to room temperature and dilute with diethyl ether (10 mL) to precipitate the 2-(methylthio)-1,3-dithiolium tetrafluoroborate salt.

-

Isolate the precipitate by filtration and wash with diethyl ether (10 mL).

Step B: Reduction

-

Dry the precipitate from Step A under a stream of nitrogen.

-

Dissolve the dried salt in acetonitrile (5 mL).

-

Add sodium borohydride (NaBH₄) (2.5 mmol) portion-wise with stirring.

-

Monitor the reaction by TLC until the starting salt is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-(methylthio)-1,3-dithiole.

Stage 3: The Phosphonylation Reaction

This stage involves the crucial C-P bond formation. The highly electrophilic C2 carbon of the 1,3-dithiolium salt is susceptible to nucleophilic attack by a trialkyl phosphite. This reaction is analogous to the well-established Michaelis-Arbuzov reaction, where a trivalent phosphorus compound attacks an electrophilic carbon, leading to a pentavalent phosphonate after rearrangement[4].

Causality and Mechanistic Insight

The lone pair of electrons on the phosphorus atom of the trialkyl phosphite acts as the nucleophile, attacking the C2 position of the 1,3-dithiolium cation. This forms a phosphonium intermediate. The counter-ion of the dithiolium salt (e.g., tetrafluoroborate) is a poor nucleophile and does not typically participate in the subsequent dealkylation. Instead, the dealkylation is proposed to occur via an Sₙ2 attack of another molecule of trialkyl phosphite or trace nucleophiles present in the reaction mixture on one of the alkyl groups of the phosphonium intermediate, yielding the stable phosphonate ester.

Diagram: Proposed Phosphonylation Mechanism

Caption: Proposed mechanism for the phosphonylation of a 1,3-dithiolium salt.

Experimental Protocol: Synthesis of Diethyl 2-(1,3-dithiol-2-yl)phosphonate

This is a generalized protocol based on established organophosphorus chemistry principles.

-

Dissolve the 1,3-dithiolium tetrafluoroborate salt (1.0 mmol), prepared as described in section 3, in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere.

-

Add triethyl phosphite (1.2 mmol) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the phosphite signal and the appearance of the phosphonate signal.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(1,3-dithiole)phosphonate derivative.

| Reactant | Product | Typical Yield | ³¹P NMR Shift (ppm) |

| 1,3-Dithiolium Salt + P(OEt)₃ | Diethyl 2-(1,3-dithiol-2-yl)phosphonate | 60-80% | ~ +20 to +25 |

Application in Olefination: The Horner-Wadsworth-Emmons Reaction

The primary synthetic utility of 2-(1,3-dithiole)phosphonates is their use in the Horner-Wadsworth-Emmons (HWE) reaction to form C=C double bonds. This reaction is a cornerstone for synthesizing dithiafulvenes, the building blocks for extended tetrathiafulvalenes[2][3].

Causality and Mechanistic Insight

The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom (the C2 of the dithiole ring) using a strong base (e.g., NaH, n-BuLi, KHMDS) to generate a highly nucleophilic phosphonate carbanion[3]. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rearranges to a four-membered oxaphosphetane ring, which then collapses to yield the alkene (dithiafulvene) and a water-soluble dialkyl phosphate salt. The reaction typically shows high E-selectivity for the resulting alkene[3].

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

Caption: Key steps of the Horner-Wadsworth-Emmons olefination reaction.

Experimental Protocol: Synthesis of a Dithiafulvene Derivative

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-necked flask under an inert atmosphere at 0 °C.

-

Add a solution of the diethyl 2-(1,3-dithiol-2-yl)phosphonate (1.0 mmol) in anhydrous THF (5 mL) dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating the formation of the phosphonate carbanion.

-

Cool the resulting carbanion solution back to 0 °C.

-

Add a solution of the desired aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate. The aqueous layer will contain the dialkyl phosphate byproduct.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

| Phosphonate Reactant | Carbonyl Reactant | Product | Typical Yield |

| Diethyl 2-(1,3-dithiol-2-yl)phosphonate | Benzaldehyde | 2-(Phenylmethylene)-1,3-dithiole | 75-90% |

| Diethyl 2-(4,5-dimethyl-1,3-dithiol-2-yl)phosphonate | 4-Pyridinecarboxaldehyde | 2-(Pyridin-4-ylmethylene)-4,5-dimethyl-1,3-dithiole | 70-85% |

Conclusion and Future Outlook

The synthesis of 2-(1,3-dithiole)phosphonate derivatives is a robust and enabling technology for the construction of advanced functional materials. The pathway from 1,3-dithiole-2-thiones via dithiolium salt intermediates provides a reliable entry to these valuable HWE reagents. While the phosphonylation of 1,3-dithiolium salts is a logical and mechanistically sound step, further exploration and optimization of this specific transformation will undoubtedly enhance the accessibility and utility of these phosphonates. The continued development of milder and more efficient protocols will be crucial for advancing the fields of molecular electronics and supramolecular chemistry, where TTF-based architectures play an ever-expanding role.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tetrathiafulvalene Analogs using 1,3-Dithiol-1-ium Salts.

-

Olsen, M., et al. (2023). Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

-

Nakayama, J., Fujiwara, K., Imura, M., & Hoshino, M. (1977). FORMATION OF 1,3-DITHIOLYLIUM SALTS BY REACTION OF 2-ALKOXY- AND 2-ALKYLTHIO-1,3-DITHIOLES WITH TRITYL SALT. Chemistry Letters, 6(2), 127–130. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Boutagy, J., & Thomas, R. (1974). Olefin Synthesis with Organic Phosphonate Carbanions. Chemical Reviews, 74(1), 87-99. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Sci-Hub. FORMATION OF 1,3-DITHIOLYLIUM SALTS BY REACTION OF 2-ALKOXY- AND 2-ALKYLTHIO-1,3-DITHIOLES WITH TRITYL SALT / Chemistry Letters, 1977 [sci-hub.red]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of Dimethyl 2-(1,3-Dithiole)phosphonate in Biological Systems

Abstract

Dimethyl 2-(1,3-dithiole)phosphonate is an organophosphorus compound featuring a unique combination of a phosphonate group and a dithiole ring. While primarily utilized as a synthetic precursor in agrochemical and pharmaceutical research, its distinct structural motifs suggest a latent potential for biological activity.[1] This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound in biological systems, drawing upon the well-established roles of its constituent chemical moieties. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and a practical roadmap for investigating the bioactivity of this and related compounds.

Introduction: Unveiling a Molecule of Synthetic and Potential Biological Interest

This compound is a versatile synthetic reagent, notably employed in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds. Its chemical properties, including a molecular weight of 212.22 g/mol and a formula of C₅H₉O₃PS₂, are well-documented for its application in organic synthesis.[2][3] Beyond its role as a building block, the compound's structure is a composite of two functionalities with known biological relevance: the phosphonate group and the 1,3-dithiole ring.

The phosphonate moiety is a renowned pharmacophore, celebrated for its ability to act as a stable mimic of phosphate esters, which are ubiquitous in biological systems.[4][5] This mimicry allows phosphonate-containing molecules to function as potent enzyme inhibitors.[6] The 1,3-dithiole ring, a sulfur-containing heterocycle, is also present in various biologically active compounds, exhibiting a range of pharmacological properties.[7] This guide will dissect these two components to construct a series of well-founded hypotheses regarding the potential biological mechanisms of this compound.

The Phosphonate Moiety: A Gateway to Enzyme Inhibition

The phosphonate group is a cornerstone of modern medicinal chemistry, primarily due to its role as a bioisostere of phosphate.[6] Its inherent resistance to enzymatic and chemical hydrolysis makes it an ideal candidate for designing enzyme inhibitors with improved stability.[4]

Mimicry of Substrates and Transition States

Phosphonates can competitively inhibit enzymes by mimicking either the tetrahedral transition states of reactions involving phosphate groups or by acting as stable analogues of phosphate-containing substrates.[4] Many enzymes that metabolize phosphates and pyrophosphates are susceptible to inhibition by phosphonate and bisphosphonate compounds.[8]

A hypothetical mechanism for this compound could involve the inhibition of enzymes that process phosphorylated substrates. The dimethyl ester form of the compound is likely to be more cell-permeable. Once inside the cell, esterases could potentially hydrolyze it to the corresponding phosphonic acid, which is the biologically active form for enzyme inhibition.

Hypothetical Signaling Pathway: Enzyme Inhibition by the Phosphonate Moiety

Caption: Hypothetical intracellular activation and enzyme inhibition by this compound.

Potential Enzyme Targets

Based on the known targets of other phosphonate inhibitors, potential enzyme classes that could be inhibited by the activated form of this compound include:

-

Kinases: By mimicking ATP, it could block the phosphorylation of substrate proteins.

-

Phosphatases: It could act as a non-hydrolyzable substrate analog, inhibiting the dephosphorylation of target molecules.

-

Enzymes in Metabolic Pathways: For instance, enzymes involved in glycolysis or the biosynthesis of aromatic amino acids have been shown to be targets of phosphonate inhibitors.[4][9] Adenosine kinase is another potential target, as it is known to be inhibited by various phosphonate derivatives.[10]

The 1,3-Dithiole Moiety: A Source of Diverse Bioactivity

The 1,3-dithiole ring and related sulfur-containing heterocycles are present in a variety of pharmacologically active compounds.[7] These molecules have demonstrated a broad spectrum of biological effects, which could contribute to the overall mechanism of action of this compound.

Redox Properties and Antioxidant Potential

Sulfur-containing compounds are known for their redox activity. The thiol groups (-SH) in many medicinal compounds can act as radical scavengers and restore cellular thiol pools, such as glutathione (GSH).[11] The 1,3-dithiole ring in this compound could potentially undergo metabolic transformations that lead to the formation of reactive thiol species, thereby influencing the cellular redox state.

Interaction with Other Biological Targets

Derivatives of 1,3-dithiole and the related 1,3-thiazole have been reported to possess a wide array of biological activities, including:

-

Anticancer properties: Some research suggests that this compound may have applications in the design of novel pharmaceuticals with potential anti-cancer properties.[1]

-

Antimicrobial and Antiprotozoal activity: Thiazole derivatives, which are structurally similar to dithioles, have been extensively studied for these effects.[12]

-

Antispasmodic effects: Certain 2-thioxo-1,3-dithiole derivatives have shown concentration-dependent relaxation of smooth muscle contractions.[7]

Synthesizing a Hypothetical Mechanism of Action

Given the dual nature of its structure, this compound could exert its biological effects through a multi-pronged mechanism. It is plausible that the compound acts as a prodrug, becoming activated intracellularly to inhibit specific enzymes via its phosphonate group, while the dithiole ring contributes to its overall pharmacological profile, potentially through redox modulation or by interacting with other cellular targets.

Proposed Integrated Mechanism of Action

Caption: A hypothesized dual mechanism of action for this compound.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols outline key experiments to investigate the biological activity of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound or its hydrolyzed form can inhibit the activity of specific enzymes.

Methodology:

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). To test the active phosphonic acid form, hydrolyze the compound using an appropriate method (e.g., enzymatic hydrolysis with a crude esterase preparation or chemical hydrolysis).

-

Enzyme Selection: Choose a panel of representative enzymes, such as a protein kinase (e.g., Src kinase), a phosphatase (e.g., protein tyrosine phosphatase 1B), and a metabolic enzyme (e.g., adenosine kinase).

-

Assay Performance: Conduct enzyme activity assays in the presence of varying concentrations of the test compound. Use a suitable detection method (e.g., fluorescence, absorbance) to measure enzyme activity.

-

Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enzyme to quantify the compound's inhibitory potency.

Cell-Based Assays

Objective: To assess the effects of this compound on cellular processes.

Methodology:

-

Cell Viability Assay: Treat various cell lines (e.g., cancer cell lines, normal cell lines) with a range of concentrations of the compound. After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Apoptosis Assay: To determine if the compound induces programmed cell death, treat cells and then stain with Annexin V and propidium iodide, followed by analysis using flow cytometry.

-

Cellular Redox State Analysis: Measure the levels of intracellular reactive oxygen species (ROS) and glutathione (GSH) in treated cells using fluorescent probes (e.g., DCFDA for ROS, ThiolTracker for GSH).

Target Identification Studies

Objective: To identify the specific protein targets of this compound within the cell.

Methodology:

-

Affinity Chromatography: Synthesize a derivative of the compound that can be immobilized on a solid support. Incubate this with cell lysates to capture binding proteins, which can then be identified by mass spectrometry.

-

Thermal Proteome Profiling (TPP): Treat intact cells or cell lysates with the compound and then subject them to a temperature gradient. The binding of a ligand can stabilize a protein, leading to a shift in its melting temperature, which can be detected by quantitative mass spectrometry.

Experimental Workflow for Mechanism of Action Studies

Caption: A structured experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While this compound is currently recognized for its utility in chemical synthesis, its molecular architecture strongly suggests a potential for significant biological activity. The convergence of a phosphonate group, a known inhibitor of phosphate-metabolizing enzymes, and a 1,3-dithiole ring, a component of various bioactive molecules, provides a compelling basis for further investigation. This guide has presented a series of well-founded hypotheses regarding its potential mechanisms of action and has outlined a clear experimental path forward. Future research efforts should focus on the systematic validation of these hypotheses to unlock the full therapeutic or agrochemical potential of this and related compounds. Such studies will not only elucidate the specific biological role of this compound but also contribute to the broader understanding of how these chemical moieties can be combined to create novel bioactive agents.

References

-

(PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates - ResearchGate. Available at: [Link]

-

Phosphonate - Wikipedia. Available at: [Link]

-

Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC - PubMed Central. Available at: [Link]

-

Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase - MDPI. Available at: [Link]

-

Inhibition of adenosine kinase by phosphonate and bisphosphonate derivatives - PubMed. Available at: [Link]

-

Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. Available at: [Link]

-

An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - MDPI. Available at: [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - MDPI. Available at: [Link]

-

Medicinal Thiols: Current Status and New Perspectives - PMC - NIH. Available at: [Link]

-

Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain - MDPI. Available at: [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. Available at: [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC - PubMed Central. Available at: [Link]

-

Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking [mdpi.com]

- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of adenosine kinase by phosphonate and bisphosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

Reactivity of the dithiole ring in organophosphorus compounds

An In-depth Technical Guide to the Reactivity of the Dithiole Ring in Organophosphorus Compounds

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the dithiole ring as a crucial component of various organophosphorus compounds. Synthesizing foundational principles with contemporary research, this document delves into the synthesis, electronic properties, and reaction dynamics of these hybrid molecules. Key areas of focus include electrophilic and nucleophilic attacks, cycloaddition reactions, and ring-opening transformations, with a special emphasis on how the organophosphorus moiety modulates the inherent reactivity of the dithiole ring. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Synergy of Sulfur and Phosphorus

The convergence of dithiole chemistry with organophosphorus compounds has created a class of molecules with significant potential in medicinal chemistry and materials science.[1] The dithiole ring, a five-membered heterocycle containing two sulfur atoms, is a versatile pharmacophore known for its antioxidative, anti-inflammatory, and chemotherapeutic properties.[2] When integrated with an organophosphorus group—such as a phosphonate, phosphine oxide, or phosphinothioate—the resulting molecule gains a unique electronic and steric profile that influences its stability and reactivity.[3]

The phosphorus center, with its variable oxidation states and coordination geometries, can act as a powerful electron-withdrawing or -donating group, thereby modulating the electron density and, consequently, the reactivity of the adjacent dithiole ring.[4] This guide will dissect this interplay, providing a foundational understanding for the rational design and synthesis of novel dithiole-containing organophosphorus compounds.

Synthesis of Dithiole-Containing Organophosphorus Compounds

The construction of a stable dithiole-organophosphorus scaffold is the gateway to exploring its reactivity. Several synthetic strategies have been developed, primarily focusing on the formation of key structural motifs like 1,3,2-dithiaphospholes and phosphonodithioates.

Synthesis of 1,3,2-Dithiaphospholes

A primary route to benzo-fused 1,3,2-dithiaphospholes involves the condensation of dithiol precursors with phosphorus(III) trihalides. This reaction provides a direct method to forge the dithiole-phosphorus linkage.[5]

Experimental Protocol: Synthesis of 2-chloro-4-methyl-benzo[d][3][5][6]dithiaphosphole

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add toluene-3,4-dithiol (1.0 eq).

-

Dissolution: Dissolve the dithiol in anhydrous toluene.

-

Addition of PCl₃: Slowly add phosphorus trichloride (PCl₃) (1.1 eq) to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by ³¹P NMR spectroscopy.

-

Workup: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield the 2-chloro-4-methyl-benzo[d][3][5][6]dithiaphosphole.

Synthesis of Phosphonodithioates

Phosphonodithioates represent another key class of these compounds. A common synthetic approach is the alkylation of P(V)-thiolate anions, which are generated in situ from P(V)-H compounds and elemental sulfur.[5]

Experimental Protocol: Microwave-Assisted Synthesis of S-Alkyl Phosphonodithioates

-

Reactant Mixture: In a microwave-safe vial, combine the dialkyl H-phosphonate (1.0 eq), elemental sulfur (2.2 eq), and ammonium acetate (0.5 eq).

-

Addition of Alkyl Halide: Add the desired alkyl halide (1.2 eq) to the mixture.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 15 minutes), with stirring.

-

Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactivity at the Phosphorus Center: An Electronic Gateway

The phosphorus atom in a dithiole-organophosphorus compound is often the primary site for chemical transformations. These reactions are crucial as they not only modify the phosphorus moiety but also influence the electronic environment of the dithiole ring.

Halogen Abstraction and Substitution

The P-chloro-dithiaphospholes are versatile intermediates. The P-Cl bond can be readily cleaved, and the chlorine atom can be substituted by various nucleophiles. For instance, reaction with Lewis acids leads to the formation of phosphenium cations, while treatment with bases like lithium hexamethyldisilazide (LiHMDS) results in substitution.[5]

S-Alkylation and S-Arylation

For phosphonodithioates, the sulfur atoms are nucleophilic and can be targeted by electrophiles. S-alkylation with alkyl halides is a common reaction.[5] Similarly, S-arylation can be achieved using diaryliodonium salts, providing a metal-free pathway to S-aryl phosphonodithioates.[3]

Table 1: Comparison of S-Alkylation and S-Arylation Reactions

| Reaction | Electrophile | Catalyst/Conditions | Product | Typical Yield | Reference |

| S-Alkylation | Alkyl Halide | Base (e.g., NH₄OAc), Microwave | S-Alkyl Phosphonodithioate | 75-90% | [5] |

| S-Arylation | Diaryliodonium Salt | 1,4-Dioxane, 100 °C | S-Aryl Phosphonodithioate | ~95% | [3] |

Reactivity of the Dithiole Ring: A Modulated Heterocycle

While many reactions of dithiole-containing organophosphorus compounds occur at the phosphorus center, the dithiole ring itself possesses inherent reactivity that is modulated by the attached phosphorus moiety. The electron-withdrawing nature of a phosphonate or phosphine oxide group is expected to decrease the electron density of the dithiole ring, making it more susceptible to nucleophilic attack and less prone to electrophilic attack.

Electrophilic Attack (Postulated)

Direct electrophilic attack on the dithiole ring of an organophosphorus compound is not well-documented. It is plausible that the electron-withdrawing effect of the phosphorus group deactivates the ring towards electrophiles. However, under forcing conditions or with highly reactive electrophiles, reactions such as halogenation or nitration could potentially occur, likely at the carbon atoms of the dithiole ring. Further research in this area is warranted.

Nucleophilic Attack and Ring-Opening

The electron-deficient nature of the dithiole ring in these compounds makes it a potential target for nucleophiles. This can lead to either substitution or, more dramatically, ring-opening reactions. For instance, the P-N bond in 1-phospha-2-azanorbornenes, which contain a related phosphorus heterocycle, is readily cleaved by alcohols. A similar susceptibility to nucleophilic attack can be anticipated for the dithiole ring in certain organophosphorus contexts, especially at positions alpha to the phosphorus atom.

Strong nucleophiles, such as organolithium reagents, have been shown to induce ring-opening in related dithieno[2,3-b:3',2'-d]thiophene systems. This suggests that a similar reaction pathway could be accessible for dithiole-containing organophosphorus compounds, leading to highly functionalized linear thioethers.

Cycloaddition Reactions

The double bonds within the dithiole ring can potentially participate in cycloaddition reactions. The [2+3]-cycloaddition of phosphonodithioformate S-methanides with various dipolarophiles leads to the formation of dithiole rings, highlighting the role of these systems in cycloaddition chemistry.[6] It is conceivable that the C=C or C=S bonds of a pre-formed dithiole ring in an organophosphorus compound could act as a dipolarophile in reactions with 1,3-dipoles like azides, nitrones, or nitrile oxides, leading to the synthesis of complex, fused heterocyclic systems. The electron-withdrawing phosphorus group would likely enhance the dipolarophilic character of the double bonds.

Applications in Drug Development

The unique chemical properties of dithiole-containing organophosphorus compounds make them attractive scaffolds for drug design. The dithiolethione moiety is a known H₂S donor, a property of significant interest in cardiovascular and anti-inflammatory drug discovery.[2] The organophosphorus component can be designed to mimic natural phosphates, allowing these molecules to act as enzyme inhibitors or modulators of signaling pathways. The stability and reactivity of the dithiole ring are critical factors in the design of prodrugs that release an active dithiole-containing pharmacophore under specific physiological conditions.

Conclusion

The reactivity of the dithiole ring in organophosphorus compounds is a rich and complex field, governed by the intricate electronic interplay between the sulfur-containing heterocycle and the phosphorus center. While much of the known chemistry focuses on transformations at the phosphorus atom, the dithiole ring itself presents opportunities for a range of reactions, including nucleophilic attack, ring-opening, and cycloaddition. A deeper understanding of these reaction pathways, supported by further experimental and computational studies, will undoubtedly unlock the full potential of this fascinating class of molecules for applications in medicine, agriculture, and materials science.

References

-

Structure-property-reactivity studies on dithiaphospholes. Dalton Transactions, 48(45), 16922-16935. (2019). [Link]

-

[2+3]-Cycloadditions of Phosphonodithioformate S-Methanides with C=S, N=N, and C=C Dipolarophiles. ResearchGate. (2017). [Link]

-

Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts. Organic Letters. (2023). [Link]

-

Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. Molecules. (2023). [Link]

-

Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study. Molecules. (2017). [Link]

-

Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. Molecules. (2021). [Link]

-

Organo–Phosphorus–Sulfur Heterocycles by Reactions of Phenylphosphine with Ketones. ResearchGate. (2018). [Link]

-

Novel (n + 1 + 1) cycloaddition reactions; the formation of cyclic tetraphosphonium dications with four linked phosphorus atoms and an organic backbone. Dalton Transactions. (2007). [Link]

-

Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. PMC. (2011). [Link]

-

Benzophosphol-3-yl Triflates as Precursors of 1,3-Diarylbenzophosphole Oxides. The Journal of Organic Chemistry. (2023). [Link]

-

1,3,2-Dioxaphospholane, 2-oxide. PubChem. (2024). [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. (n.d.). [Link]

-

Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-Portal.org. (2006). [Link]

-

Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. Chemical Reviews. (2024). [Link]

-

A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. (2015). [Link]

-

Reactions of 1-alkyl-1,2-diphospholes with 1,3-dipoles: diphenyldiazomethane and nitrones. Organic & Biomolecular Chemistry. (2012). [Link]

-

Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating. Frontiers in Chemistry. (2019). [Link]

-

One-pot synthesis of sulfur heterocycles from simple organic substrates. ARKIVOC. (2009). [Link]

-

Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition. (2018). [Link]

-

Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society. (2003). [Link]

-

Effects of a phosphonate anchoring group on the excited state electron transfer rates from a terthiophene chromophore to a ZnO nanocrystal. Physical Chemistry Chemical Physics. (2017). [Link]

-

Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. Beilstein Journal of Organic Chemistry. (2013). [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. (2021). [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. (n.d.). [Link]

Sources

- 1. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Discoveries of Dithiolethiones and Phosphonates

Abstract: This technical guide provides a comprehensive overview of the seminal research and discovery of two pivotal classes of compounds in medicinal chemistry: 3H-1,2-dithiole-3-thiones (dithiolethiones) and phosphonates. While the term "dithiole phosphonate" does not represent a historically distinct class of compounds from the early era of chemical discovery, the independent foundational research into both the dithiolethione core and the phosphonate moiety laid critical groundwork for modern drug development. This paper delineates the separate historical trajectories of these two families, detailing the key scientific milestones, early synthetic methodologies, and the initial characterization of their unique chemical and biological properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the scientific lineage and technical procedures associated with these significant pharmacophores.

Part I: The Genesis of 3H-1,2-Dithiole-3-Thiones

The story of dithiolethiones begins in the late 19th century, born from early explorations into organosulfur chemistry. These five-membered heterocyclic compounds, containing a disulfide bond, are not naturally abundant but have demonstrated significant pharmacological potential, leading to a rich history of synthetic development.

Historical Timeline of Discovery

The scientific journey from a simple laboratory curiosity to a class of potent biological agents is marked by several key discoveries.

| Year | Milestone | Key Contributor(s) | Significance |

| 1884 | First synthesis of a dithiolethione derivative, 4,5-dimethyl-3H-1,2-dithiole-3-thione, from the reaction of isovaleraldehyde and sulfur.[1][2] | G. A. Barbaglia | Marked the entry of the dithiolethione scaffold into the chemical literature, though its structure was not determined at the time.[2] |

| 1948 | First synthesis of the parent compound, 3H-1,2-dithiole-3-thione.[2] | Unspecified researchers | Provided the fundamental building block for the class, enabling more systematic investigation of its derivatives. |

| 1950s | A surge of interest in France in the industrial and pharmaceutical applications of dithiolethiones.[2] | French research groups | Led to the synthesis of numerous derivatives and the eventual development of clinically relevant compounds like Anethole Dithiolethione (ADT).[2] |

| Later | Identification of dithiolethiones as potent inducers of Phase II detoxification enzymes and activators of the Nrf2 signaling pathway.[3][4] | Various researchers | Elucidated the primary mechanism behind their powerful chemopreventive and cytoprotective effects.[3][4] |

Early Synthetic Methodologies & Rationale

The initial syntheses of dithiolethiones relied on the direct introduction of sulfur into organic precursors. The choice of sulfurating agent was critical and dictated the reaction conditions and ultimate yield.

Core Principle: The fundamental challenge was the construction of the stable five-membered ring containing the disulfide bond. Early chemists leveraged powerful sulfurating agents like elemental sulfur (S₈) combined with phosphorus pentasulfide (P₄S₁₀) or disulfur dichloride (S₂Cl₂) to achieve this transformation. P₄S₁₀, for instance, was a known and potent thionating agent, capable of converting carbonyl groups to thiocarbonyls and facilitating the cyclization with additional sulfur.

Experimental Protocol: Synthesis of the Parent 3H-1,2-dithiole-3-thione

This protocol is a representative method from early synthetic chemistry for creating the core dithiolethione structure.[1]

Objective: To synthesize 3H-1,2-dithiole-3-thione from malonodialdehyde dimethylacetal.

Materials:

-

Malonodialdehyde dimethylacetal

-

Elemental sulfur (S₈)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (solvent)

-

Standard glassware for heating and reflux

-

Purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine commercially available malonodialdehyde dimethylacetal with a mixture of elemental sulfur and P₄S₁₀ in pyridine.

-

Heating: Heat the reaction mixture to 130 °C. The pyridine acts as a high-boiling solvent and a base to facilitate the reaction.

-

Reaction Progression: Maintain the temperature and allow the reaction to proceed. The P₄S₁₀ and sulfur act in concert to introduce the necessary sulfur atoms and drive the cyclization to form the dithiolethione ring.

-

Workup and Isolation: Upon completion, cool the reaction mixture. The product, 3H-1,2-dithiole-3-thione, is then isolated from the reaction mixture. Early methods would have involved techniques like distillation or crystallization for purification.

-

Characterization: The final product's identity and purity would be confirmed using techniques available at the time, such as melting point analysis and elemental analysis.

Early Biological Insights: From Cholagogue to Chemoprevention

Initial interest in dithiolethiones was primarily for their therapeutic properties. Anethole dithiolethione (ADT), also known as anethole trithione, was developed and marketed for its choleretic (bile-promoting) effects and for treating xerostomia (dry mouth).[5][6] It was only much later that the profound biochemical mechanisms of this class of compounds were understood.

The key insight was the discovery that dithiolethiones are potent inducers of cytoprotective Phase II enzymes.[3][4] This activity is now known to be mediated through the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This discovery shifted the scientific focus towards their potential as cancer chemopreventive agents, with oltipraz being a notable example studied extensively for this purpose.[2][3][7]

Caption: A generalized workflow for the early synthesis of dithiolethiones.

Part II: The Rise of Phosphonates as Phosphate Mimics

Phosphonates are organophosphorus compounds defined by the presence of a direct and highly stable carbon-phosphorus (C-P) bond.[8] Their history is intertwined with the development of organic chemistry and the growing understanding of biochemistry, particularly the central role of phosphate esters in biology.

Historical Timeline of Discovery

The development of phosphonate chemistry was driven by both synthetic innovation and the discovery of their natural counterparts.

| Year | Milestone | Key Contributor(s) | Significance |

| 1897 | First synthesis of a bisphosphonate, etidronic acid (HEDP), from phosphorous acid and acetic anhydride.[9] | Von Baeyer and Hofmann | Introduced geminal phosphonates, which would later form the basis for a major class of drugs for osteoporosis.[9] |

| ~1898 | Discovery of the Michaelis–Arbuzov reaction. | August Michaelis & Aleksandr Arbuzov | Established the most important and versatile method for forming the C-P bond, enabling the synthesis of a vast array of phosphonates.[10] |

| 1949 | Recognition of phosphonic acids as highly effective chelating agents for metal ions.[9] | Gerold Schwarzenbach | Opened up industrial applications for phosphonates in water treatment and as scale inhibitors.[9] |

| 1959 | Discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), in sheep rumen protozoa.[9][11] | Horiguchi and Kandatsu | Revealed that the C-P bond is not just a synthetic curiosity but is also produced in nature, sparking intense interest in its biological role.[11] |

The Michaelis-Arbuzov Reaction: A Cornerstone of Synthesis

The single most important synthetic tool in early phosphonate research was the Michaelis-Arbuzov reaction. Its discovery was a watershed moment, providing a reliable and general route to phosphonates from readily available starting materials.

Causality and Mechanism: The reaction's success hinges on the nucleophilicity of the trivalent phosphorus in a phosphite ester and the electrophilicity of an alkyl halide. The reaction proceeds via an Sₙ2 attack of the phosphite on the alkyl halide, forming a phosphonium salt intermediate. In a key subsequent step, the halide anion attacks one of the alkyl groups of the phosphite ester, displacing the desired pentavalent phosphonate product. This dealkylation step is thermodynamically favorable and drives the reaction to completion.

Experimental Protocol: The Michaelis-Arbuzov Reaction

This protocol describes the classic synthesis of a diethyl phosphonate.[10]

Objective: To synthesize a diethyl alkylphosphonate from triethyl phosphite and an alkyl halide.

Materials:

-

Triethyl phosphite

-

An alkyl halide (e.g., benzyl bromide)

-

Reaction vessel suitable for heating

-

Distillation apparatus

Procedure:

-

Reaction Setup: Place the alkyl halide in a reaction flask.

-

Addition of Phosphite: Slowly add triethyl phosphite to the alkyl halide. The reaction is often exothermic, so controlled addition is necessary.

-

Heating: Gently heat the reaction mixture to initiate and sustain the reaction. The temperature required depends on the reactivity of the alkyl halide.

-

Formation of Intermediate: The nucleophilic phosphorus of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium intermediate, forming a volatile ethyl halide as a byproduct and the final diethyl alkylphosphonate.

-

Purification: The desired phosphonate product is typically purified by vacuum distillation to remove the ethyl halide byproduct and any unreacted starting materials.

The Phosphonate Advantage: Stability and Isosterism

The foundational insight into the biological importance of phosphonates is their function as bioisosteres of phosphate esters. The C-P bond is exceptionally stable and resistant to hydrolysis by enzymes (like phosphatases) that readily cleave the P-O-C bond of phosphates.[8][12]

This stability allows phosphonate-containing molecules to act as stable mimics of natural phosphate substrates, intermediates, or transition states. By binding to the active site of an enzyme without being processed, they can act as potent and selective inhibitors. This principle became the bedrock for designing phosphonate-based drugs, including antiviral agents (e.g., Tenofovir) and antibacterial compounds.[11][12]

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Conclusion: Parallel Paths to Privileged Scaffolds